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Introduction
CC-90003 is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1

and 2 (ERK1/2)[1]. As critical nodes in the mitogen-activated protein kinase (MAPK) signaling

cascade, ERK1/2 are attractive therapeutic targets, particularly in tumors driven by mutations in

the RAS/RAF/MEK/ERK pathway[2][3][4]. Dysregulation of this pathway is a frequent driver of

tumorigenesis in various cancers, including those with KRAS mutations, which have historically

been challenging to treat[2][3]. Preclinical studies using xenograft mouse models are crucial for

evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of ERK inhibitors like

CC-90003.

These application notes provide a comprehensive guide for the utilization of CC-90003 in both

cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models. The

protocols outlined below are synthesized from published preclinical studies and are intended to

assist researchers in designing and executing robust in vivo efficacy studies.

Mechanism of Action and Signaling Pathway
CC-90003 selectively targets and irreversibly binds to ERK1 and ERK2, inhibiting their kinase

activity with IC50 values in the 10-20 nM range. This inhibition prevents the phosphorylation of

downstream substrates, thereby blocking the propagation of growth and survival signals. The

MAPK/ERK pathway is a key regulator of cellular processes such as proliferation,
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differentiation, and survival[1]. In many cancers, mutations in genes like BRAF and KRAS lead

to constitutive activation of this pathway, promoting uncontrolled cell growth. By inhibiting

ERK1/2, CC-90003 effectively curtails this oncogenic signaling.
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Figure 1: Simplified MAPK/ERK Signaling Pathway and the inhibitory action of CC-90003.

Data Presentation: Summary of Preclinical Efficacy
The following tables summarize the quantitative data from key preclinical studies of CC-90003
in xenograft models.

Cell Line-Derived Xenograft (CDX) Model

Cell Line
HCT-116 (Human Colorectal Carcinoma, KRAS

G13D mutant)[2]

Mouse Strain Female athymic nude mice[2]

Number of Cells Inoculated 5 x 10^6 cells subcutaneously[2]

Treatment Initiation
When tumors reached a volume of 108-126

mm³[2]

Drug Administration Oral gavage[2]

Vehicle 5% DMSO / 15% Solutol / 80% PBS[5]

CC-90003 Dosing Regimens and Efficacy in

HCT-116 Xenograft Model

Dose and Schedule Tumor Growth Inhibition (TGI)

50 mg/kg, once daily (qd) 65%[2]

100 mg/kg, once daily (qd) Data not specified, but well-tolerated

12.5 mg/kg, twice daily (bid) Well-tolerated, led to tumor growth inhibition[2]

25 mg/kg, twice daily (bid) Well-tolerated, led to tumor growth inhibition

50 mg/kg, twice daily (bid) Caused mortality by days 6-18[2]

75 mg/kg, twice daily (bid) Caused mortality by days 6-18
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Patient-Derived Xenograft (PDX) Models

Cancer Types
Pancreatic, Lung, and Colorectal Cancer

(KRAS-mutant)[2]

Mouse Strain Female NMRI nu/nu mice

Drug Administration Oral gavage

Dosing
50 mg/kg and 100 mg/kg (salt formulation

bioequivalent to free base), once daily

Outcome
Inhibition of tumor growth in all three PDX

models

Combination Therapy in Lung Cancer PDX

Model

Model KRAS-mutant lung cancer PDX[2]

Combination CC-90003 and Docetaxel[2]

Outcome
Full tumor regression and prevention of tumor

regrowth after treatment cessation[2][3]

Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol: HCT-
116
This protocol describes the establishment and treatment of an HCT-116 colorectal cancer

xenograft model.
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1. HCT-116 Cell Culture
(RPMI-1640 + 10% FBS)

2. Cell Harvest & Preparation
(5 x 10^6 cells in 100 µL PBS)

3. Subcutaneous Implantation
(Female athymic nude mice)

4. Tumor Growth Monitoring
(Calipers, twice weekly)

5. Randomization
(Tumor volume 100-150 mm³)

6. Treatment Initiation
(Oral gavage, daily)

7. Data Collection
(Tumor volume, body weight)

8. Study Endpoint
(e.g., tumor volume >2000 mm³)

9. Tissue Collection & Analysis
(Tumors for PD markers)

Click to download full resolution via product page

Figure 2: Workflow for a cell line-derived xenograft (CDX) study with CC-90003.
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Materials:

HCT-116 cells

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

Phosphate-buffered saline (PBS), sterile

Trypsin-EDTA

6-8 week old female athymic nude mice

CC-90003

Vehicle solution (5% DMSO, 15% Solutol, 80% PBS)

Calipers

Oral gavage needles

Procedure:

Cell Culture: Culture HCT-116 cells in complete growth medium until they reach 80-90%

confluency.

Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile

PBS at a concentration of 5 x 10^7 cells/mL.

Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the

right flank of each mouse.

Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers

twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice

into treatment and control groups.

Drug Formulation: Prepare a fresh stock of CC-90003 in the vehicle solution daily.
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Treatment: Administer CC-90003 or vehicle control via oral gavage at the desired dose and

schedule (e.g., 50 mg/kg, once daily).

Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study.

Endpoint: The study can be terminated when tumors in the control group reach a

predetermined size (e.g., 2000 mm³) or based on other ethical considerations.

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of

pharmacodynamic biomarkers, such as phosphorylated ERK (pERK) and phosphorylated

RSK (pRSK), by western blot or immunohistochemistry.

Patient-Derived Xenograft (PDX) Model Protocol
PDX models are established by implanting fresh tumor tissue from a patient directly into an

immunodeficient mouse. These models are thought to better recapitulate the heterogeneity and

microenvironment of human tumors.
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1. Patient Tumor Acquisition
(Fresh, sterile)

2. Tumor Processing
(Fragmentation)

3. Subcutaneous Implantation
(Immunodeficient mice, e.g., NSG)

4. Engraftment & Expansion
(Passaging in mice)

5. Generation of Study Cohort
(Implantation into new mice)

6. Treatment Initiation
(Once tumors are established)

7. Data Collection
(Tumor volume, body weight)

8. Study Endpoint

9. Tissue Analysis

Click to download full resolution via product page

Figure 3: General workflow for a patient-derived xenograft (PDX) study.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b10798849?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10798849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Tumor Acquisition: Obtain fresh, sterile tumor tissue from a patient biopsy or surgical

resection.

Implantation: Implant small fragments of the tumor subcutaneously into highly

immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).

Expansion: Once the tumors have grown, they can be passaged into subsequent cohorts of

mice for expansion.

Treatment Studies: Once a sufficient number of mice with established tumors are available,

they can be randomized into treatment groups and treated with CC-90003 as described in

the CDX protocol.

Pharmacodynamic Biomarkers
To confirm target engagement and the biological activity of CC-90003 in vivo, it is

recommended to assess the phosphorylation status of ERK and its downstream substrates in

tumor tissue.

pERK (Phosphorylated ERK): A direct marker of ERK activation.

pRSK (Phosphorylated p90 Ribosomal S6 Kinase): A downstream substrate of ERK.

Tumor samples should be collected at various time points after the final dose of CC-90003 to

assess the duration of target inhibition.

Safety and Tolerability Considerations
Preclinical studies have indicated that CC-90003 is generally well-tolerated at efficacious doses

in mice[2]. However, high doses (50 mg/kg and 75 mg/kg administered twice daily) have been

associated with mortality[2]. It is important to closely monitor the health of the animals,

including body weight, throughout the study. Of note, while neurotoxicity was not a prominent

finding in rodent studies, it was observed in non-rodent species and in clinical trials, which

ultimately led to the discontinuation of its development[6][7]. Researchers should be aware of

this and monitor for any signs of neurological deficits in their animal models.
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Conclusion
CC-90003 is a potent and selective ERK1/2 inhibitor with demonstrated preclinical efficacy in

various xenograft models of cancer, particularly those with KRAS mutations. The protocols and

data presented in these application notes provide a framework for researchers to design and

conduct in vivo studies to further evaluate the therapeutic potential of CC-90003 and other ERK

inhibitors. Careful attention to experimental design, including appropriate animal models,

dosing regimens, and pharmacodynamic endpoints, is critical for obtaining robust and

translatable results.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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